molecular formula C29H26N4O2 B11589445 Piperidin-1-yl[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]methanone

Piperidin-1-yl[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]methanone

Cat. No.: B11589445
M. Wt: 462.5 g/mol
InChI Key: ZPBFNAVJDOSCCE-UHFFFAOYSA-N
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Description

N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]PHTHALAZIN-1-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phthalazine core, and a prop-2-yn-1-yloxy group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]PHTHALAZIN-1-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions to form the piperidine-1-carbonyl intermediate.

    Synthesis of the Prop-2-yn-1-yloxy Intermediate: This intermediate is prepared by reacting a phenyl compound with propargyl alcohol in the presence of a base.

    Coupling Reaction: The final step involves coupling the piperidine-1-carbonyl intermediate with the prop-2-yn-1-yloxy intermediate in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]PHTHALAZIN-1-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]PHTHALAZIN-1-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(4-piperidinyl)propionamide: Shares the piperidine and phenyl groups but lacks the phthalazine core and prop-2-yn-1-yloxy group.

    4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains the prop-2-yn-1-yloxy group but differs in the core structure.

Uniqueness

N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]PHTHALAZIN-1-AMINE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C29H26N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

piperidin-1-yl-[4-[[4-(4-prop-2-ynoxyphenyl)phthalazin-1-yl]amino]phenyl]methanone

InChI

InChI=1S/C29H26N4O2/c1-2-20-35-24-16-12-21(13-17-24)27-25-8-4-5-9-26(25)28(32-31-27)30-23-14-10-22(11-15-23)29(34)33-18-6-3-7-19-33/h1,4-5,8-17H,3,6-7,18-20H2,(H,30,32)

InChI Key

ZPBFNAVJDOSCCE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N5CCCCC5

Origin of Product

United States

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